2-Methoxy-6-pentylphenol
Overview
Description
2-Methoxy-6-pentylphenol is a chemical compound with the molecular formula C₁₂H₁₈O₂ It is a phenolic compound characterized by a methoxy group (-OCH₃) and a pentyl group (-C₅H₁₁) attached to a benzene ring
Scientific Research Applications
Proxies for Terrestrial Biomass : Methoxyphenols like 2-Methoxy-6-pentylphenol are used as proxies for terrestrial biomass, particularly in studies examining the chemical changes in lignin during hydrothermal alteration. Pyrolysis of similar compounds, such as 2-methoxyphenol, resulted in products like 1,2-dihydroxybenzene, 2-methylphenol, and phenol, indicating potential applications in biomass conversion studies (Vane & Abbott, 1999).
Total Synthesis of Natural Products : The compound has been utilized in the synthesis of natural products such as penicillones. For example, the first total syntheses of penicillones A and B were achieved from a related compound, 2-methoxy-4,6-dimethylphenol, indicating the utility of methoxyphenols in complex organic syntheses (Hsu & Liao, 2007).
Biosynthesis of Biological Compounds : 2-Methoxy-6-n-alkyl-1,4-benzoquinones, similar to this compound, have been found in plants and seeds with notable biological activities. The biosynthesis of these compounds, including primin (an n-pentyl derivative), was explored through radioactively labeled precursors, shedding light on natural product synthesis and potential medicinal applications (Horper & Marner, 1996).
Chemical and Structural Analysis : Studies involving similar methoxyacetophenone compounds have been conducted to understand their molecular structures, vibrational frequencies, and chemical behaviors. These investigations provide insights into the chemical properties and potential applications of methoxyphenol derivatives in various fields (Arjunan et al., 2014).
Environmental Studies : Investigations into the dietary exposure to phenolic and methoxylated organohalogen contaminants have been conducted. This research helps understand the environmental impact and human exposure to such compounds, which could include methoxyphenol derivatives (Fujii et al., 2014).
Corrosion Inhibition : Studies on spirocyclopropane derivatives, which may include methoxy groups similar to this compound, have shown their effectiveness as corrosion inhibitors. This suggests potential applications of methoxyphenol derivatives in protecting metals against corrosion (Chafiq et al., 2020).
Safety and Hazards
Future Directions
Future research on “2-Methoxy-6-pentylphenol” and similar compounds could focus on further understanding their synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand the safety and hazards associated with these compounds and to develop effective treatment strategies for their potential toxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-pentylphenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where phenol reacts with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced through methylation using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of quin
Properties
IUPAC Name |
2-methoxy-6-pentylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-7-10-8-6-9-11(14-2)12(10)13/h6,8-9,13H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNBWAHFGNZZKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471314 | |
Record name | 2-Methoxy-6-pentylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15116-11-7 | |
Record name | 2-Methoxy-6-pentylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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